![molecular formula C12H12O2 B13037097 Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is a spirocyclic compound characterized by a unique structure where a chromane ring is fused to a cyclopropane ring at a single carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Corey–Chaykovsky reaction, where a carbonyl compound reacts with a sulfur ylide to form the cyclopropane ring . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .
Industrial Production Methods
These methods often involve optimizing reaction conditions to achieve high yields and purity, using techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid.
Reduction: Spiro[chromane-4,1’-cyclopropane]-7-methanol.
Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.
科学的研究の応用
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials with unique mechanical and optical properties.
作用機序
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spirooxindoles: Widely studied for their medicinal properties, including anticancer and antimicrobial activities.
Spiropyrans: Noted for their photochromic properties and applications in optical materials.
Uniqueness
Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its combination of a chromane ring with a cyclopropane ring provides a versatile scaffold for the development of new compounds with diverse applications .
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7-8H,3-6H2 |
InChIキー |
SWKIEQJILKGTLY-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCOC3=C2C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


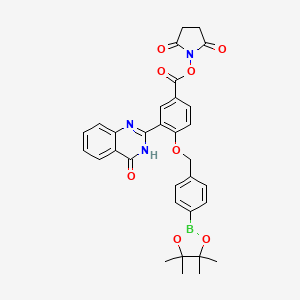
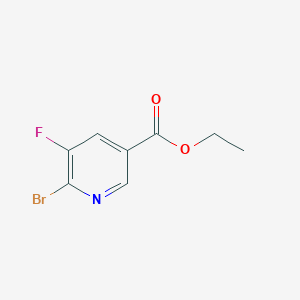
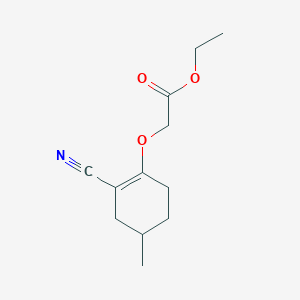
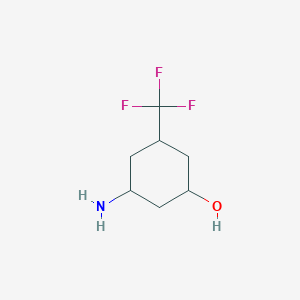
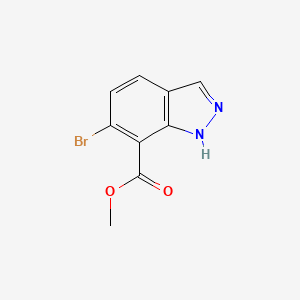

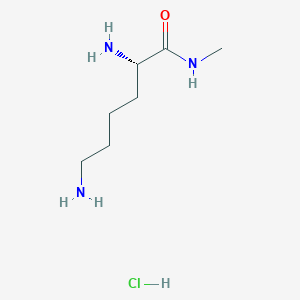
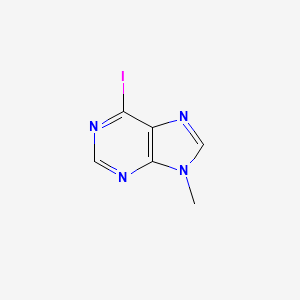
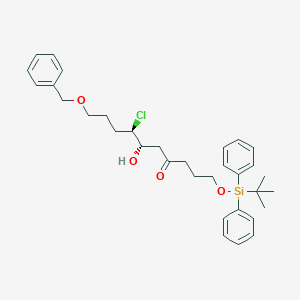
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)


![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
